N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMDBCEYGRPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172143 | |
| Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953719-01-2 | |
| Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953719-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylphenol and 2-isopropylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 3-amino-2-methylphenol with an appropriate acylating agent under basic conditions.
Coupling Reaction: The intermediate is then coupled with 2-isopropylphenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Process optimization may include the use of automated reactors, in-line monitoring, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Insights from Analogous Compounds
- Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (from ) show potent activity against cancer cell lines (HCT-1, MCF-7), suggesting that sulfonyl and quinazoline groups enhance cytotoxicity. The target compound’s lack of these groups may limit its anticancer efficacy but reduce off-target toxicity .
- Antimicrobial Activity : Acetamides with piperazine-sulfonyl linkages (e.g., Compound 47 in ) exhibit strong gram-positive antibacterial activity. The target compound’s simpler structure may require functionalization (e.g., adding sulfonyl groups) to achieve similar effects .
- Enzyme Inhibition: this compound shares structural motifs with MAO-B and AChE inhibitors, such as the milacemide derivatives. However, the absence of a triazole or naphthoquinone moiety may limit its inhibitory potency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide, and what key reaction conditions influence yield and purity?
- Answer: The compound is typically synthesized via coupling reactions between substituted phenoxy acetic acid derivatives and aminophenyl precursors. For example, ethyl 2-(2-isopropylphenoxy)acetic acid is condensed with 1,2-diaminobenzene derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Reaction parameters such as temperature (0–30°C), stoichiometry of coupling agents, and solvent purity significantly impact yield and purity .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound, and how do they confirm structural integrity?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in DMSO-d6) confirm the presence of aromatic protons, amide NH signals, and isopropyl/methyl groups.
- X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths, angles, and stereochemistry. For example, torsional angles between the phenoxy and acetamide groups validate spatial arrangements .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks matching the expected m/z .
Q. What initial biological screening approaches are used to evaluate its potential therapeutic applications?
- Answer:
- In vitro assays: Cytotoxicity testing (e.g., MTT assays) against cancer cell lines to assess antiproliferative activity.
- Molecular Docking: Computational modeling against target proteins (e.g., kinases or DNA-binding domains) predicts binding affinity and mechanistic pathways .
- Enzyme Inhibition Studies: Fluorometric or colorimetric assays to evaluate inhibition of specific enzymes (e.g., HDACs or topoisomerases) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcomes during synthesis, particularly when dealing with potential isomer formation?
- Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC) to separate enantiomers, as demonstrated in similar acetamide derivatives .
- Reagent Selection: Opt for enantioselective catalysts or coupling agents to minimize racemization during amide bond formation .
- Crystallization Control: Adjust solvent polarity and cooling rates to favor crystallization of desired stereoisomers .
Q. What strategies are effective in resolving contradictions between computational molecular docking predictions and experimental bioactivity data?
- Answer:
- Validation via Mutagenesis: Introduce point mutations in predicted binding sites (e.g., kinase active sites) to test docking hypotheses experimentally.
- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants to reconcile computational and experimental dissociation constants (Kd) .
- Dynamics Simulations: Molecular dynamics (MD) simulations over 100+ ns assess conformational stability of ligand-protein complexes, addressing false-positive docking results .
Q. How do variations in the substitution pattern of the phenoxy and aminophenyl groups affect the compound’s pharmacological profile?
- Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro, methyl, or fluoro groups) and evaluate changes in bioactivity. For example:
- Electron-Withdrawing Groups: Enhance binding to hydrophobic enzyme pockets (e.g., 4-chloro substitution increases kinase inhibition ).
- Steric Effects: Bulky isopropyl groups on the phenoxy ring may reduce membrane permeability, requiring prodrug strategies .
- Parallel Synthesis: Use combinatorial chemistry to generate derivatives with incremental structural changes, followed by high-throughput screening .
Q. What advanced computational and experimental approaches are recommended to elucidate the mechanism of action in cancer models?
- Answer:
- Transcriptomic Profiling: RNA-seq or single-cell sequencing identifies differentially expressed genes post-treatment.
- Proteomic Analysis: TMT or SILAC labeling quantifies protein expression changes, linking targets to apoptotic pathways .
- In vivo Imaging: Fluorescently tagged analogs (e.g., Cy5-conjugated derivatives) track biodistribution and tumor uptake in xenograft models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anticancer efficacy across different cell lines?
- Answer:
- Context-Specific Factors: Assess cell line-specific expression of target proteins (e.g., overexpression of efflux pumps like P-gp in resistant lines).
- Metabolic Stability: Compare hepatic microsomal stability to identify rapid degradation in certain models.
- Synergistic Screens: Test combination therapies (e.g., with cisplatin or paclitaxel) to overcome microenvironment-driven resistance .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
